Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate
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Overview
Description
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate can be achieved through several methods. One common approach involves the Biginelli-type reaction, which is a multicomponent reaction involving 5-amino-3-arylpyrazole-4-carbonitriles, aldehydes, and 1,3-dicarbonyl compounds. This reaction proceeds in boiling dimethylformamide (DMF) without the need for catalysts, yielding the desired product in good yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions and the use of readily available starting materials suggest that scalable synthesis could be achieved through optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and solvents like ethanol or DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structure allows it to interact with biological molecules, making it a potential candidate for drug development.
Medicine: It has been studied for its potential as a therapeutic agent, particularly in the treatment of diseases involving enzyme inhibition.
Mechanism of Action
The mechanism of action of ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-6-carboxylate: This compound shares a similar core structure but differs in the substitution pattern on the pyrazole ring.
Ethyl 2-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate:
Uniqueness
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is unique due to its specific substitution pattern and the presence of both pyrazole and pyridine rings. This combination of structural features contributes to its distinct chemical reactivity and potential for diverse applications in scientific research .
Biological Activity
Ethyl 7-methyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyridine-6-carboxylate is a heterocyclic compound belonging to the pyrazolo[1,5-a]pyrimidine family. Its unique structure, characterized by a pyrazolo ring fused with a pyridine moiety, contributes to its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C11H12N2O3
- Molecular Weight : Approximately 220.23 g/mol
- CAS Number : 1548186-68-0
The compound's structure allows it to interact with various biological targets, leading to significant pharmacological effects.
This compound exhibits its biological activity primarily through the inhibition of specific enzymes:
- Cyclic Adenosine Monophosphate Phosphodiesterase (cAMP PDE) : Inhibition of this enzyme can lead to increased levels of cAMP, which is crucial for various signaling pathways involved in cell growth and differentiation.
- Tyrosine Kinases : These enzymes play a vital role in the regulation of cellular processes such as proliferation and survival. Inhibition can disrupt cancer cell signaling pathways.
Biological Activities
The compound has been investigated for several therapeutic applications:
- Anti-inflammatory Activity : Research indicates that this compound can reduce inflammation through its inhibitory effects on pro-inflammatory cytokines.
- Anticancer Potential : Studies suggest that this compound may induce apoptosis in cancer cells by modulating key signaling pathways.
- Antiviral Effects : The structural similarity to purines allows it to interfere with viral replication processes.
Research Findings and Case Studies
Recent studies have highlighted the compound's potential across various fields:
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on human cancer cell lines demonstrated that this compound exhibited significant cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways mediated by tyrosine kinase inhibition. The results indicated a dose-dependent response with an IC50 value in the micromolar range, suggesting potential for further development as an anticancer agent .
Synthesis and Applications
The synthesis of this compound can be achieved through a Biginelli-type reaction involving the condensation of 5-amino-3-arylpyrazole derivatives with aldehydes and 1,3-dicarbonyl compounds under reflux conditions in dimethylformamide . This method is advantageous due to its simplicity and efficiency.
Properties
CAS No. |
937602-26-1 |
---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 7-methyl-2-oxo-1H-pyrazolo[1,5-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(15)9-5-4-8-6-10(14)12-13(8)7(9)2/h4-6H,3H2,1-2H3,(H,12,14) |
InChI Key |
XPQGIAIBXGRBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC(=O)N2)C=C1)C |
Origin of Product |
United States |
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